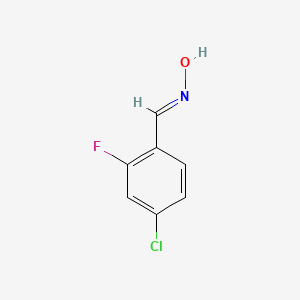

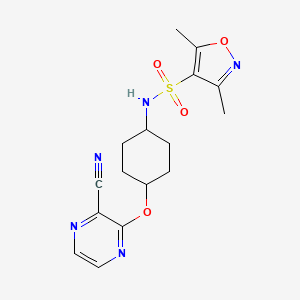

![molecular formula C20H16FN3O4S B2590454 N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021265-96-2](/img/structure/B2590454.png)

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide” is a derivative of thiophene 2-carboxamides . It has been synthesized as part of a series of modifications to the OSI-930 scaffold, a potent inhibitor of c-kit and VEGFR2 . The compound has shown promise in overcoming cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity .

Synthesis Analysis

The synthesis of this compound involves modifications at both the quinoline and amide domains of the OSI-930 scaffold . The specific synthesis process for this compound is not detailed in the available sources.Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d][1,3]dioxol-5-yl group and a thiazol-2-yl group . These groups are part of the modifications made to the OSI-930 scaffold in the synthesis process .Chemical Reactions Analysis

The compound has been screened for in vitro cytotoxicity in a panel of cancer cell lines and for VEGFR1 and VEGFR2 inhibition . It has shown inhibition of VEGFR1 with IC50 values of 2.5 and 1.9 μM, respectively .Scientific Research Applications

Anticonvulsant and Benzodiazepine Pharmacological Effects

- Research Context : Some 4-thiazolidinone derivatives, closely related to the queried compound, have been explored for their binding to benzodiazepine receptors and anticonvulsant pharmacophore.

- Findings : Certain synthesized compounds demonstrated significant anticonvulsant activity. One specific compound, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, exhibited notable sedative-hypnotic activity without impairing learning and memory, mediated via benzodiazepine receptors (Faizi et al., 2017).

Antimicrobial Activity

- Research Context : Fluorobenzamides containing thiazole and thiazolidine, which are structurally similar to the queried compound, have been synthesized and evaluated for their antimicrobial efficacy.

- Findings : These compounds showed significant antimicrobial activity against various bacterial strains and fungi, highlighting the importance of the fluorine atom in the benzoyl group for enhancing this activity (Desai et al., 2013).

Anticancer Agents

- Research Context : Benzothiazole acylhydrazones and related thiazolidinones, similar to the target compound, have been synthesized and investigated for their anticancer properties.

- Findings : These compounds demonstrated cytotoxic activity against various cancer cell lines, suggesting potential as anticancer agents (Osmaniye et al., 2018).

Neuropharmacology

- Research Context : Compounds structurally related to the queried molecule were studied for their effects on orexin receptors, which modulate feeding, arousal, stress, and drug abuse.

- Findings : Certain compounds were found to reduce binge eating in rats, highlighting a role for orexin receptors in compulsive eating behavior (Piccoli et al., 2012).

Kinesin Spindle Protein Inhibitor

- Research Context : Analogues of the queried compound have been identified as inhibitors of the kinesin spindle protein (KSP), showing promise as anticancer agents.

- Findings : The identified compound exhibited excellent biochemical potency, induced cellular death in mitosis, and showed notable in vivo efficacy, supporting its potential as a cancer treatment (Theoclitou et al., 2011).

Mechanism of Action

Target of Action

The primary targets of N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels . P-glycoprotein efflux pumps are proteins that transport various molecules across extracellular and intracellular membranes .

Mode of Action

This compound inhibits the activity of VEGFR1 and P-glycoprotein efflux pumps . By inhibiting VEGFR1, it prevents the binding of VEGF to its receptor, thereby inhibiting angiogenesis . By inhibiting P-glycoprotein efflux pumps, it prevents the expulsion of therapeutic drugs from cancer cells, thereby enhancing the efficacy of these drugs .

Biochemical Pathways

The inhibition of VEGFR1 by this compound affects the VEGF signaling pathway, leading to the suppression of angiogenesis . This can limit the supply of oxygen and nutrients to the tumor, inhibiting its growth . The inhibition of P-glycoprotein efflux pumps affects the drug efflux pathway, leading to an increase in the intracellular concentration of therapeutic drugs .

Pharmacokinetics

Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of co-administered drugs by preventing their expulsion from cells .

Result of Action

The molecular effect of this compound is the inhibition of VEGFR1 and P-glycoprotein efflux pumps . At the cellular level, this leads to the suppression of angiogenesis and an increase in the intracellular concentration of therapeutic drugs . This can enhance the efficacy of anticancer treatments .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy, as it can enhance the bioavailability of drugs that are substrates of P-glycoprotein efflux pumps . .

Properties

IUPAC Name |

N-[4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4S/c21-13-3-1-12(2-4-13)19(26)24-20-23-15(10-29-20)6-8-18(25)22-14-5-7-16-17(9-14)28-11-27-16/h1-5,7,9-10H,6,8,11H2,(H,22,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYDFAHCWKHKKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

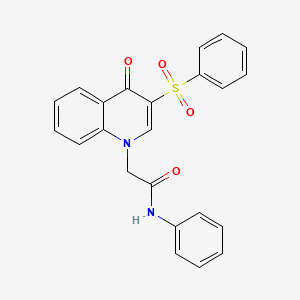

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)

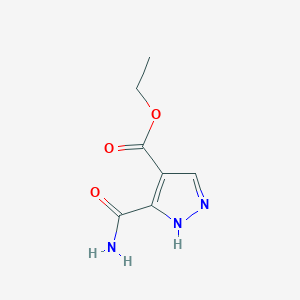

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2590372.png)

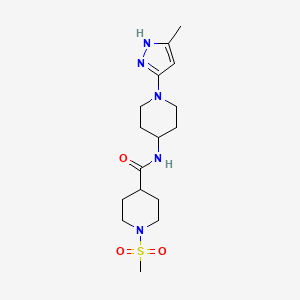

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2590378.png)

![Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2590383.png)

![N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B2590384.png)

![1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine](/img/structure/B2590385.png)